1-(9Z-octadecenoyl)-2,3-di-(9Z,12Z-octadecadienoyl)-sn-glycerol
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Overview
Description
1-oleoyl-2,3-di-linoleoyl-sn-glycerol is a triacyl-sn-glycerol in which the acyl groups at positions 1, 2 and 3 are specified as oleoyl, linoleoyl and linoleoyl respectively. It has a role as a mouse metabolite. It is a triacyl-sn-glycerol and a linoleoyl containing 1,2,3-triacyl-sn-glycerol. It derives from an oleic acid and a linoleic acid.
Scientific Research Applications
Chemical Composition and Isolation
1-(9Z-octadecenoyl)-2,3-di-(9Z,12Z-octadecadienoyl)-sn-glycerol, a complex glycerol derivative, has been isolated from various natural sources. For example, in the study of the seeds of Hyoscyamus niger, this compound was identified among other nonalkaloidal components, demonstrating its natural occurrence in plant materials (Ma, Liu, & Che, 2002).
Analytical Techniques
Advanced analytical techniques like gas chromatography/mass spectrometry (GC/MS) have been used for the structural study of mono- and diacylglycerols, including derivatives like this compound. Such studies are crucial for accurately determining the structure and composition of these compounds (Zöllner & Lorbeer, 1995).
Biological Activity
This glycerol derivative has been found to exhibit biological activities. For instance, in a study involving Perilla frutescens, glycerolipids including this compound showed significant anti-inflammatory activities, indicating potential therapeutic applications (Zi et al., 2021).
Molecular Dynamics and Membrane Studies
The compound has been included in studies involving molecular dynamics simulations of lipid membranes. These simulations provide insights into the behavior of complex glycolipids and their interactions within biological membranes, which is essential for understanding cellular processes (Kapla et al., 2012).
Synthesis and Characterization
Synthetic approaches have been developed for similar glycerol fatty acid esters. These syntheses not only help in confirming the structures of natural compounds but also enable the study of their biological activities in a controlled manner (Zhu & Wu, 2013).
properties
CAS RN |
64550-35-2 |
---|---|
Molecular Formula |
C57H100O6 |
Molecular Weight |
881.4 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25-,29-26-,30-27-/t54-/m0/s1 |
InChI Key |
VVEBTVMJPTZDHO-YQFZQLSNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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